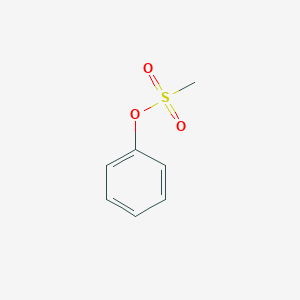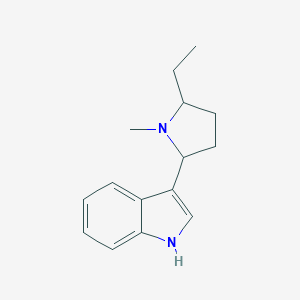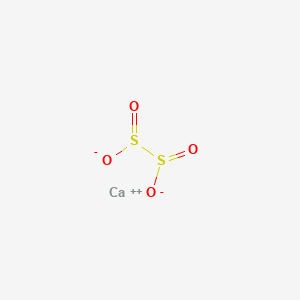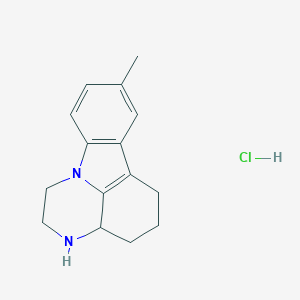
匹芴哚盐酸盐
描述
Pirlindole hydrochloride is a drug classified as a reversible inhibitor of monoamine oxidase A enzyme (also known as a RIMA drug). It was developed and is currently used as an antidepressant in Russia . It is structurally and pharmacologically related to metralindole .
Synthesis Analysis
The Fischer indole synthesis between p-Tolylhydrazine Hydrochloride and 1,2-Cyclohexanedione gives 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. Imine formation with ethanolamine gives CID:2838578. Halogenation with phosphorus oxychloride gives the next intermediate. Intramolecular alkylation with the indole nitrogen resulted in Dehydropirlindole. Reduction of the imine with sodium borohydride completes the synthesis of pirlindole .Molecular Structure Analysis
Pirlindole hydrochloride has a molecular formula of C15H19ClN2 and a molecular weight of 262.78 . The IUPAC name is 12-methyl-1,4-diazatetracyclo [7.6.1.0^ {5,16}.0^ {10,15}]hexadeca-9 (16),10,12,14-tetraene hydrochloride .Chemical Reactions Analysis
Pirlindole hydrochloride is a selective and reversible inhibitor of monoamine oxidase A . Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A .Physical And Chemical Properties Analysis
Pirlindole hydrochloride has a water solubility of 0.107 mg/mL, logP of 2.1 (ALOGPS) and 3.1 (Chemaxon), and logS of -3.3 (ALOGPS). The pKa (Strongest Basic) is 8.7. It has a refractivity of 70.42 m3·mol-1 and a polarizability of 27.27 Å^3 .科学研究应用
治疗抑郁症
匹芴哚盐酸盐已被广泛研究其抗抑郁特性。 临床试验表明,其在改善重度抑郁症症状方面有效,与单胺氧化酶抑制剂 (MAOIs) 和选择性血清素再摄取抑制剂 (SSRIs) 等其他抗抑郁药相当 . 它特别以其改善汉密尔顿抑郁量表 (HDRS) 得分的能力而闻名,表明抑郁症状显着减轻。
焦虑症
除了抑郁症,匹芴哚在减轻焦虑症状方面也表现出希望。 在临床环境中,接受匹芴哚治疗的患者报告了汉密尔顿焦虑量表 (HARS) 的改善,表明其在管理焦虑症方面的潜在用途 .
药理学研究
匹芴哚的药理学特征已通过各种实验动物模型进行表征。 研究重点在于了解其作用机制,这对于开发新型抗抑郁药具有价值 .
作用机制
Target of Action
Pirlindole hydrochloride primarily targets the Monoamine Oxidase A (MAO-A) enzyme . This enzyme plays a crucial role in the metabolism of monoamines, including neurotransmitters such as norepinephrine and catecholamines .
Mode of Action
Pirlindole hydrochloride acts as a selective and reversible inhibitor of the MAO-A enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamines, leading to an increase in their levels . Its secondary mechanism of action involves the inhibition of noradrenaline and 5-hydroxytryptamine reuptake .
Biochemical Pathways
The inhibition of MAO-A by Pirlindole hydrochloride leads to an increase in the levels of norepinephrine and catecholamines . This regulation of monoamine metabolism results in the relief of depressive symptoms .
Pharmacokinetics
Pirlindole hydrochloride is significantly metabolized through the hepatic system . Studies in dogs and rats have shown that it has a bioavailability of between 20 and 30% due to the hepatic first-pass effect on this medication . The rat eliminates mainly unconjugated drug while the dog eliminates mostly conjugated drug .
Result of Action
The increase in monoamine levels due to the action of Pirlindole hydrochloride is thought to elevate mood . This results in the relief of depressive symptoms . The drug appears to stimulate the central nervous system, rather than exhibit a sedative effect, like many antidepressants .
Action Environment
The action, efficacy, and stability of Pirlindole hydrochloride can be influenced by various environmental factors. For instance, the consumption of tyramine-rich foods, such as cheese, while medicated with monoamine oxidase inhibitors, can lead to severe headaches and hypertension . This is known as the “cheese effect”. Due to its selective, reversible inhibition of mao-a and short half-life, pirlindole hydrochloride is able to avoid these unpleasant effects .
未来方向
生化分析
Biochemical Properties
Pirlindole hydrochloride is a selective, reversible inhibitor of monoamine oxidase (MAO) subtype A (MAO-A) . It interacts with the MAO-A enzyme, inhibiting its activity . This interaction is crucial in the biochemical reactions involving the metabolism of norepinephrine and catecholamines .
Cellular Effects
Pirlindole hydrochloride influences cell function by regulating the metabolism of norepinephrine and catecholamines . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism . The drug appears to stimulate the central nervous system, rather than exhibit a sedative effect, like many antidepressants .
Molecular Mechanism
The mechanism of action of Pirlindole hydrochloride involves its selective, reversible inhibition of monoamine oxidase (MAO) subtype A (MAO-A) . This inhibition leads to an increase in the levels of norepinephrine and catecholamines, which can lead to relief of depressive symptoms .
Temporal Effects in Laboratory Settings
It is known that the drug has a bioavailability of between 20 and 30% due to the hepatic first-pass effect on this medication .
Metabolic Pathways
Pirlindole hydrochloride is involved in the metabolic pathways of norepinephrine and catecholamines . It interacts with the MAO-A enzyme, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
It is known that the drug is metabolized significantly through the hepatic system .
Subcellular Localization
Given its mechanism of action, it can be inferred that it likely interacts with the MAO-A enzyme, which is located in the outer mitochondrial membrane in the cells .
属性
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOOCLGAAEVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60762-57-4 (Parent) | |
| Record name | Pirlindole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
262.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16154-78-2 | |
| Record name | Pyrazidole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirlindole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRLINDOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W8I397C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


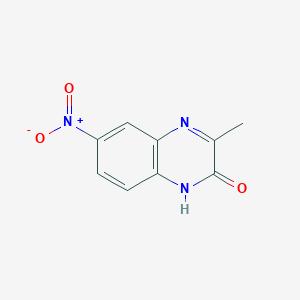


![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
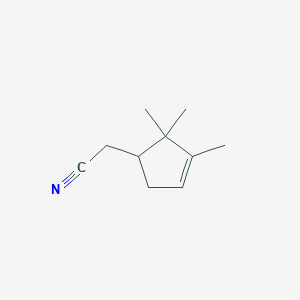
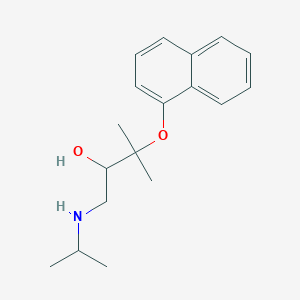

![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)

